Cas no 2219376-60-8 (lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate)

2219376-60-8 structure
اسم المنتج:lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate
lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate
- 2219376-60-8
- Lithium 1-fluorocyclooct-2-yne-1-carboxylate
- EN300-1704293
- Lithium;1-fluorocyclooct-2-yne-1-carboxylate
-
- نواة داخلي: 1S/C9H11FO2.Li/c10-9(8(11)12)6-4-2-1-3-5-7-9;/h1-4,6H2,(H,11,12);/q;+1/p-1
- مفتاح Inchi: VOBIZBVHTWFEHN-UHFFFAOYSA-M
- ابتسامات: FC1(C(=O)[O-])C#CCCCCC1.[Li+]
حساب السمة
- نوعية دقيقة: 176.08248615g/mol
- النظائر كتلة واحدة: 176.08248615g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 1
- تعقيدات: 253
- رابطة تساهمية وحدة العد: 2
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 1
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 40.1Ų
lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1704293-0.05g |
lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate |
2219376-60-8 | 95% | 0.05g |
$614.0 | 2023-09-20 | |
Enamine | EN300-1704293-1g |
lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate |
2219376-60-8 | 95% | 1g |
$2311.0 | 2023-09-20 | |
A2B Chem LLC | AY02042-1g |
Lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate |
2219376-60-8 | 95% | 1g |
$2919.00 | 2024-04-20 | |
1PlusChem | 1P01FI1M-500mg |
lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate |
2219376-60-8 | 95% | 500mg |
$2291.00 | 2023-12-18 | |
1PlusChem | 1P01FI1M-50mg |
lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate |
2219376-60-8 | 95% | 50mg |
$821.00 | 2023-12-18 | |
A2B Chem LLC | AY02042-2.5g |
Lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate |
2219376-60-8 | 95% | 2.5g |
$5530.00 | 2024-04-20 | |
Enamine | EN300-1704293-2.5g |
lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate |
2219376-60-8 | 95% | 2.5g |
$4530.0 | 2023-09-20 | |
Enamine | EN300-1704293-1.0g |
lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate |
2219376-60-8 | 95% | 1g |
$2311.0 | 2023-05-23 | |
Enamine | EN300-1704293-0.25g |
lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate |
2219376-60-8 | 95% | 0.25g |
$1144.0 | 2023-09-20 | |
Enamine | EN300-1704293-0.5g |
lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate |
2219376-60-8 | 95% | 0.5g |
$1803.0 | 2023-09-20 |
lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate الوثائق ذات الصلة
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
2219376-60-8 (lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate) منتجات ذات صلة
- 1392803-08-5(cis-1-azaspiro[4.5]decan-8-ol)
- 1443310-29-9((2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol)
- 1396767-41-1(N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl-2-(thiophen-2-yl)acetamide)
- 2228258-91-9(5-(1-amino-2,2-dimethylcyclopropyl)-3-methoxybenzene-1,2-diol)
- 2640973-82-4(2-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethane-1-sulfonamide)
- 1227578-88-2(2,3-difluoro-4-methoxy-pyridine)
- 1517969-39-9(4-methyl-2-oxopiperidine-3-carboxylic acid, Mixture of diastereomers)
- 2639403-21-5(tert-butyl 2-(4-methoxyphenyl)amino-2-phenylacetate)
- 1805183-75-8(Ethyl 4-bromo-2-cyano-5-iodobenzoate)
- 3606-00-6(1-(3-Bromo-2,4-dimethylphenyl)piperazine)
الموردين الموصى بهم
Handan Zechi Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
مورد الصين
كميّة كبيرة

Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Suzhou Senfeida Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر
